
2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a piperazine ring attached to the naphthyridine core, which imparts unique chemical and biological properties. It has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions and eco-friendly solvents is often preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the piperazine ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane is used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines and thiols are used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines and piperazine derivatives, which can be further utilized in medicinal chemistry .
Applications De Recherche Scientifique
2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an antidepressant and antiviral agent. .
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine involves its interaction with specific molecular targets, such as serotonin type-3 receptors (5-HT3). It acts as an antagonist, blocking the receptor and thereby exerting its antidepressant effects . The compound’s ability to modulate neurotransmitter pathways makes it a promising candidate for further pharmacological studies.
Comparaison Avec Des Composés Similaires
2-(4-Methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: This compound has similar structural features and exhibits comparable pharmacological properties.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are also piperazine derivatives with notable biological activities.
Uniqueness: 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine stands out due to its specific substitution pattern on the naphthyridine core, which imparts unique chemical reactivity and biological activity. Its dual role as an antidepressant and antiviral agent highlights its versatility and potential for therapeutic applications .
Propriétés
Numéro CAS |
106851-90-5 |
|---|---|
Formule moléculaire |
C14H18N4 |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
2,4-dimethyl-7-piperazin-1-yl-1,8-naphthyridine |
InChI |
InChI=1S/C14H18N4/c1-10-9-11(2)16-14-12(10)3-4-13(17-14)18-7-5-15-6-8-18/h3-4,9,15H,5-8H2,1-2H3 |
Clé InChI |
YRGOAYZJMMYXBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CC(=N2)N3CCNCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
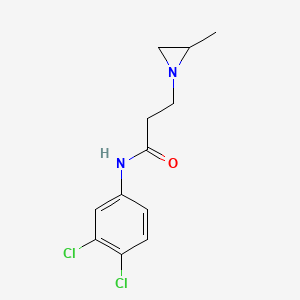
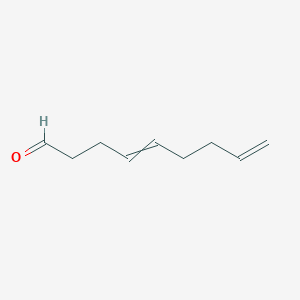
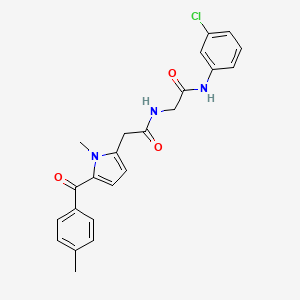

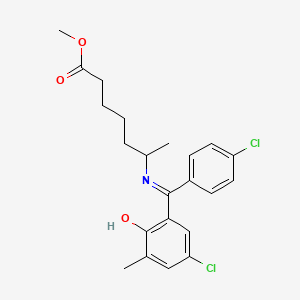
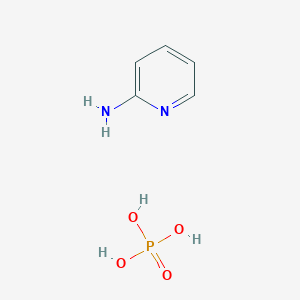
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)

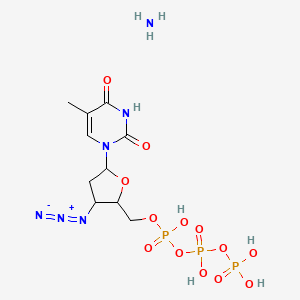

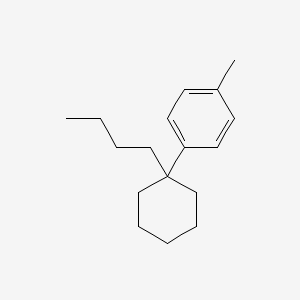
![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)
